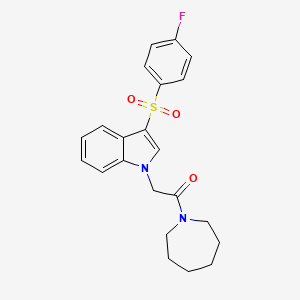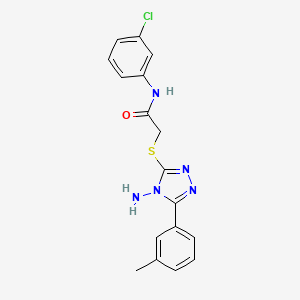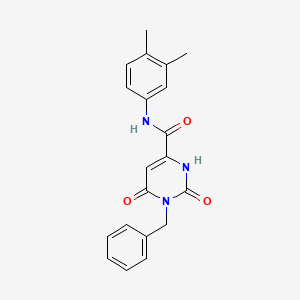
3-(Aminomethyl)-3-methylpyrrolidin-2-one hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .
Synthesis Analysis
Amines can be synthesized by various methods, including the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of amines is derived from ammonia, with one, two, or all three hydrogen atoms replaced by hydrocarbon groups .Chemical Reactions Analysis
Amines undergo a series of reactions, including condensations with aldehydes . They also react with halogenoalkanes to give a mixture of products, including secondary and tertiary amines and their salts, and quaternary ammonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure and the nature of the hydrocarbon groups attached to the nitrogen atom .科学的研究の応用
Synthesis and Chemical Transformations
Improvement in Synthesis Techniques : The compound has been utilized in the synthesis of various pharmaceuticals and complex molecules. For example, Cheng Qing-fang demonstrated the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from a related compound, highlighting a process suitable for scale-up production due to its simplicity, mildness, and safety (Cheng Qing-fang, 2005).
Chemical Transformations : The reactivity of 3-aminopyrrolidin-2-ones, which share a similar structure with the compound , has been explored in the synthesis of azomethines and N-substituted derivatives, providing insights into diazotization reactions and the formation of heterocyclic spiranes (I. V. Kostyuchenko et al., 2009).
Material Science and Sensing Applications
Hybrid Aminoclay Materials : The application of aminoclay as a scaffold for lanthanide complexes, utilizing a Michael-like addition reaction for synthesis, shows potential in light-harvesting and gas sensing applications. These hybrid materials exhibit favorable luminescent properties and water solubility, which can be integrated into polyvinylpyrrolidone for the development of luminescent, physically crosslinked nanofibers with potential in gas sensing (Qing-Feng Li et al., 2017).
Biochemical Applications
Inhibition Studies : Compounds structurally related to "3-(Aminomethyl)-3-methylpyrrolidin-2-one HCl" have been investigated for their potential as corrosion inhibitors in various acidic media, demonstrating the versatility of these compounds in protecting metals from corrosion. This application, while not directly biological, showcases the chemical utility and potential for bio-related applications of similar compounds (Yongming Tang et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(4-7)2-3-8-5(6)9;/h2-4,7H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFDZRLLRXFXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide](/img/structure/B2867363.png)




![2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2867372.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2867378.png)
![6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867381.png)
![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867383.png)